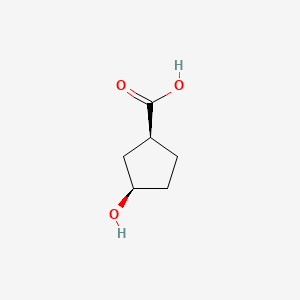

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Introduction

This compound is a chiral organic compound featuring a cyclopentane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group in a specific stereochemical configuration. Its IUPAC name, cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid, indicates that the hydroxyl and carboxyl groups are on the same side of the ring[1]. This molecule serves as a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents where precise three-dimensional arrangements are critical for biological activity[2]. Understanding its physical properties is paramount for its effective use in research and drug development, influencing everything from reaction kinetics and purification strategies to formulation and storage stability.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, supplemented with detailed protocols for their experimental determination.

Chemical and Molecular Identity

A clear identification of the molecule is the foundation for all further study. The key identifiers and molecular properties are summarized below.

| Property | Value | Source |

| IUPAC Name | cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | [1] |

| CAS Number | 107983-78-8 | [1][3] |

| Molecular Formula | C₆H₁₀O₃ | [1][3] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| Canonical SMILES | C1CO | [1] |

| InChIKey | XWWQLKYMTLWXKN-CRCLSJGQSA-N | [1] |

| Synonyms | (1S)-cis-3-Hydroxycyclopentanecarboxylic acid | [3][4] |

Core Physicochemical Properties

The physical state, solubility, and acidity are critical parameters for designing experimental conditions. The presence of both a hydrogen-bond-donating hydroxyl group and a polar, acidic carboxyl group dictates many of these properties.

| Property | Value / Description | Notes |

| Appearance | White crystalline solid | Based on the properties of its enantiomer[2]. |

| Boiling Point | 297 °C | Predicted value; decomposition may occur at this temperature[3][4][5]. |

| Density | 1.328 g/cm³ | Predicted value[3][4][5]. |

| pKa | 4.59 ± 0.40 | Predicted value; typical for a carboxylic acid[3][4][5]. |

| Solubility | Soluble in water and polar organic solvents | The hydroxyl and carboxyl groups facilitate hydrogen bonding with polar solvents[2]. |

| Flash Point | 148 °C | Predicted value[3][4][5]. |

The high predicted boiling point is a direct consequence of strong intermolecular hydrogen bonding enabled by both the carboxylic acid and hydroxyl functional groups. This same capacity for hydrogen bonding explains its solubility in polar solvents like water.

Stereochemistry and Optical Activity

As a chiral molecule, this compound has a non-superimposable mirror image, the (1R,3S) enantiomer. This chirality means it will rotate the plane of polarized light.

-

Specific Rotation ([α]D): This is a fundamental property of chiral substances. While no experimentally determined value for this specific compound is available in the cited literature, it is expected to have a specific rotation equal in magnitude but opposite in sign to its (1R,3S) enantiomer. The value is measured using a polarimeter, and its sign (+ or -) and magnitude are crucial for confirming the enantiomeric purity of a sample.

Spectroscopic Profile

The spectroscopic signature of a molecule provides an unambiguous fingerprint of its structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the hydroxyl and carboxylic acid groups. The expected characteristic absorption bands are:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids and often overlaps with the C-H stretching region[6][7].

-

O-H Stretch (Alcohol): The absorption from the alcohol's O-H group is typically obscured by the broad carboxylic acid O-H band.

-

C-H Stretch (Alkyl): Sharp peaks appearing just under 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1690-1760 cm⁻¹[6]. Its precise position can indicate the extent of hydrogen bonding.

-

C-O Stretch & O-H Bend: A C-O stretching band is expected in the 1210-1320 cm⁻¹ region, while O-H bending vibrations appear around 1400-1440 cm⁻¹ and 910-950 cm⁻¹[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A broad singlet, highly deshielded, typically appearing above 10 ppm.

-

-CH-O and -CH-C=O Protons: These methine protons are expected to be in the 2.5-4.5 ppm range, shifted downfield by the adjacent electron-withdrawing oxygen atoms.

-

Cyclopentane Ring Protons (-CH₂-): A series of multiplets in the 1.5-2.5 ppm range.

-

-

¹³C NMR:

-

-C=O Carbon: The carbonyl carbon is the most deshielded, expected in the 170-180 ppm region.

-

-C-O and -C-C=O Carbons: The ring carbons directly attached to the hydroxyl and carboxyl groups would appear in the 60-80 ppm range.

-

Other Ring Carbons (-CH₂-): The remaining two methylene carbons of the cyclopentane ring would be found further upfield, typically between 20-40 ppm.

-

Mass Spectrometry

In mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (130.14). Common fragmentation patterns would include the loss of a water molecule (M-18) from the hydroxyl group and the loss of a carboxyl group (M-45).

Experimental Determination of Physical Properties

To ensure scientific rigor, physical properties should be determined experimentally. The following diagram and protocols outline standard methodologies for characterizing a pure sample of this compound.

Caption: Workflow for the experimental characterization of this compound.

Protocol 5.1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow required to raise a sample's temperature, showing a sharp endothermic peak at the melting transition.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of the dried crystalline sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Method Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Protocol 5.2: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Rationale: The pKa is the pH at which the carboxylic acid is 50% dissociated. Potentiometric titration is a classic and reliable method to determine this value by monitoring pH changes upon the addition of a strong base.

-

Solution Preparation: Prepare a 0.01 M solution of the acid by dissolving a precisely weighed amount in a known volume of deionized, CO₂-free water. Separately, prepare a standardized 0.1 M NaOH solution.

-

Titration Setup:

-

Place the acid solution in a jacketed beaker maintained at 25 °C.

-

Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

-

Use a burette or automated titrator to add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

-

Measurement: Record the pH after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp jump in pH).

-

Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV vs. volume of NaOH). The peak of this curve indicates the equivalence point. The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).

Protocol 5.3: Measurement of Specific Rotation using Polarimetry

Rationale: This technique measures the extent to which a chiral compound rotates plane-polarized light, a defining characteristic of its stereochemistry.

-

Solution Preparation: Prepare a solution of known concentration (c, in g/mL) by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent (e.g., water or ethanol).

-

Instrument Setup:

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Calibrate the instrument to zero using a cuvette filled with the pure solvent.

-

-

Measurement:

-

Rinse and fill the polarimeter cuvette (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Place the cuvette in the instrument and record the observed rotation (α) at a constant temperature (typically 20 or 25 °C).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

Conclusion

The physical properties of this compound are dictated by its unique structure, which combines a rigid cyclopentane scaffold with two highly polar functional groups in a specific cis-stereochemical arrangement. Its chirality, high polarity, and capacity for hydrogen bonding are central to its behavior and application. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively handle, characterize, and utilize this important chiral intermediate in their scientific endeavors.

References

-

PubChem. This compound | C6H10O3 | CID 45076184. [Link]

-

PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. [Link]

-

PubChem. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193. [Link]

-

NIST WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis-. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChem. 1-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 117177. [Link]

-

ChemBK. 1-Hydroxycyclopentanecarboxylic acid. [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

NIST WebBook. 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. [Link]

Sources

- 1. This compound | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID CAS#: 107983-78-8 [amp.chemicalbook.com]

- 4. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | 107983-78-8 [amp.chemicalbook.com]

- 5. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | 107983-78-8 [amp.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid chemical structure and stereochemistry

An In-Depth Technical Guide to (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid: Structure, Stereochemistry, and Synthetic Strategies

Executive Summary

This compound is a chiral bifunctional molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a versatile building block, its defined stereochemistry provides a rigid scaffold for the synthesis of complex molecular targets, particularly carbocyclic nucleoside analogues and prostaglandin derivatives. This guide offers a detailed examination of its chemical structure, a thorough elucidation of its critical stereochemical features, and an exploration of the primary synthetic methodologies employed for its preparation. By synthesizing technical data with practical, field-proven insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in stereoselective synthesis.

Introduction to a Key Chiral Intermediate

This compound, belonging to the class of hydroxycarboxylic acids, is distinguished by its cyclopentane core functionalized with both a carboxylic acid and a hydroxyl group. The precise spatial arrangement of these functional groups, dictated by its specific stereoisomeric form, makes it an invaluable precursor in the pharmaceutical industry. The cis-1,3-cyclopentanediol motif, which this molecule embodies, is a recurring structural element in numerous biologically active natural products and synthetic drugs.[1] Its utility stems from the ability to serve as a chiral pool starting material, where the existing stereocenters are carried through a synthetic sequence to impart chirality on the final product, a critical factor for biological efficacy and target specificity.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 107983-78-8 | [4][5][6][7] |

| Molecular Formula | C₆H₁₀O₃ | [4][5][8] |

| Molecular Weight | 130.14 g/mol | [4][8] |

| IUPAC Name | (1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | [4] |

| Synonyms | (1S)-cis-3-Hydroxycyclopentanecarboxylic acid | [5][9] |

| Boiling Point | 297 °C (Predicted) | [9] |

| Density | 1.328 g/cm³ (Predicted) | [9] |

| pKa | 4.59 ± 0.40 (Predicted) | [9] |

Elucidation of Chemical Structure and Stereochemistry

The defining features of this compound are its two stereocenters at positions C1 and C3 of the cyclopentane ring. Understanding the absolute and relative configuration of these centers is paramount for its application in stereoselective synthesis.

-

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) priority rules assign the (S) configuration to the carbon atom bearing the carboxylic acid group (C1) and the (R) configuration to the carbon atom bearing the hydroxyl group (C3).

-

Relative Stereochemistry: The (1S,3R) designation inherently defines the substituents as being cis to one another. This means the carboxylic acid and hydroxyl groups are oriented on the same face of the cyclopentane ring. This spatial proximity can be exploited in synthesis, for instance, to direct incoming reagents or to facilitate intramolecular reactions such as lactonization under appropriate conditions.

The specificity of this single isomer is best understood by comparing it with its other stereoisomers, which possess distinct physical properties and biological activities.

-

(1R,3S)-3-Hydroxycyclopentanecarboxylic acid: The enantiomer of the title compound, exhibiting identical physical properties but opposite optical rotation.

-

(1S,3S)- and (1R,3R)-3-Hydroxycyclopentanecarboxylic acid: These are the trans diastereomers, where the functional groups are on opposite faces of the ring. As diastereomers, they have different physical properties (e.g., melting point, solubility) from the cis isomers.[8]

Caption: 2D structure of this compound.

Caption: Stereoisomers of 3-Hydroxycyclopentanecarboxylic acid.

Synthetic Approaches and Methodologies

The preparation of enantiomerically pure this compound relies on established principles of asymmetric synthesis. The choice of methodology is often a strategic decision balancing atom economy, scalability, and the availability of chiral precursors or catalysts.

Methodology 1: Chiral Resolution via Diastereomeric Salt Formation

This classical and robust technique remains one of the most reliable methods for separating enantiomers on an industrial scale.[10][11] The underlying principle is the conversion of a racemic mixture of chiral acids into a mixture of diastereomeric salts by reaction with a single enantiomer of a chiral base. Since diastereomers possess different physical properties, they can be separated by conventional means like fractional crystallization.

Expertise & Causality: The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent system. The chosen chiral resolving agent, often a readily available alkaloid derivative or a synthetic chiral amine, forms a salt with the racemic acid. The distinct three-dimensional structures of the resulting salts lead to different crystal packing energies and, consequently, different solubilities, allowing one to crystallize preferentially.

Experimental Protocol (Illustrative)

-

Preparation of Racemate: A racemic mixture of cis-3-hydroxycyclopentanecarboxylic acid is synthesized, typically via catalytic hydrogenation of 3-oxocyclopentanecarboxylic acid, which yields the thermodynamically favored cis product.

-

Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., ethanol, acetone, or a mixture). An equimolar amount of an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine, is added.

-

Fractional Crystallization: The solution is allowed to cool slowly. The less soluble diastereomeric salt—for instance, the ((1S,3R)-acid • (R)-base) salt—precipitates out of the solution. This solid is collected by filtration. The process may be repeated to enhance diastereomeric purity.

-

Liberation of the Enantiopure Acid: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free this compound, which can then be extracted into an organic solvent. The chiral amine remains in the aqueous layer as its hydrochloride salt and can be recovered.

Self-Validating System: The enantiomeric excess (e.e.) of the final product is confirmed empirically. This is typically achieved via polarimetry, measuring the specific rotation of the product, or more definitively by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Methodology 2: Enantioselective Synthesis

Modern synthetic chemistry often favors enantioselective approaches that create the desired stereoisomer directly. These methods offer higher theoretical yields and can be more elegant, though they may require specialized catalysts or reagents. An enantioselective synthesis of a related compound has been reported using a carbene insertion reaction.[12] A common strategy for this class of molecules involves the asymmetric reduction of a prochiral ketone.

Conceptual Pathway: Asymmetric Reduction

-

Prochiral Precursor: The synthesis begins with a prochiral starting material, such as methyl 3-oxocyclopentanecarboxylate.

-

Catalytic Asymmetric Hydrogenation: The ketone is reduced using a chiral catalyst. For example, a Ruthenium-BINAP catalyst in the presence of H₂ gas can stereoselectively deliver a hydride to one face of the carbonyl group.

-

Mechanism of Selectivity: The chiral phosphine ligands (e.g., (S)-BINAP) create a chiral pocket around the metal center. The substrate coordinates to the metal in a sterically preferred orientation, exposing one of the two carbonyl faces to hydrogenation, leading to the formation of the (3R)-hydroxyl group with high enantioselectivity.

-

Hydrolysis: The resulting methyl ester is then hydrolyzed under basic or acidic conditions to yield the final this compound.

Applications in Drug Discovery and Development

The structural rigidity and defined stereochemistry of this compound make it a valuable synthon for complex, biologically active molecules.

-

Carbocyclic Nucleosides: It serves as a key precursor for carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. These compounds, such as Abacavir and Entecavir, are potent antiviral agents. The stereochemistry of the hydroxyl group is critical as it mimics the 3'-hydroxyl group of natural nucleosides, which is essential for interaction with viral polymerases.

-

Prostaglandins: The cyclopentane core is the central structural feature of prostaglandins, a class of lipid compounds involved in inflammation, blood flow, and other key physiological processes. Synthetic prostaglandins like Latanoprost, used to treat glaucoma, rely on a precisely functionalized cyclopentane ring for their therapeutic effect.[1]

-

Chiral Ligands and Auxiliaries: Beyond its direct incorporation into drug molecules, this acid and its derivatives can be used to synthesize new chiral ligands for asymmetric catalysis, perpetuating the cycle of chiral synthesis.

Conclusion

This compound is more than a simple organic molecule; it is a high-value chiral building block that provides a direct pathway to stereochemically complex and pharmaceutically relevant targets. A thorough understanding of its structure, stereoisomerism, and the synthetic strategies used to access it in enantiopure form is essential for any scientist or researcher working at the forefront of organic synthesis and drug development. Whether prepared through classical resolution or modern asymmetric catalysis, this compound will continue to be a cornerstone in the creation of novel therapeutics where stereochemical purity is synonymous with efficacy and safety.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

DSpace at University of Ulsan. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

-

PubChem. 3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-3-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ChemBK. 1-Hydroxycyclopentanecarboxylic acid. [Link]

-

PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. National Center for Biotechnology Information. [Link]

-

Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. [Link]

-

Thieme Chemistry. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. [Link]

-

Chem-Impex. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. [Link]

-

Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]

-

YouTube. Unlock the Secrets of Chiral Resolution in Organic Compounds! [Link]

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

- 1. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID CAS#: 107983-78-8 [amp.chemicalbook.com]

- 6. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | 107983-78-8 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | 107983-78-8 [amp.chemicalbook.com]

- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid

An In-depth Technical Guide to (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid: Properties and Significance in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral molecule of interest in the field of drug development and organic synthesis. The document details the fundamental physicochemical properties, including the precise calculation of its molecular weight, and outlines a conceptual synthetic pathway. Furthermore, it explores the potential applications of this compound and its derivatives as versatile building blocks in the creation of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this specific stereoisomer.

Introduction: The Significance of Chiral Scaffolds

In the landscape of modern drug discovery, the stereochemical configuration of a molecule is of paramount importance. Chiral compounds, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. This compound is a chiral building block that presents a defined three-dimensional arrangement of functional groups—a carboxylic acid and a hydroxyl group on a cyclopentane ring. This specific stereochemistry makes it a valuable synthon for the synthesis of complex and biologically active molecules. Its rigid cyclopentane core provides a predictable scaffold for orienting substituents in space, a critical factor in designing molecules that can selectively interact with biological targets such as enzymes and receptors.

Physicochemical Properties and Molecular Weight Determination

A foundational aspect of characterizing any chemical compound is the precise determination of its molecular weight. This is crucial for stoichiometric calculations in synthesis, as well as for analytical and spectroscopic identification.

Chemical Formula

The molecular formula for this compound is C₆H₁₀O₃ [1][2][3][4]. This indicates that each molecule is composed of six carbon atoms, ten hydrogen atoms, and three oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:

The calculation is as follows:

(6 × 12.011 amu) + (10 × 1.008 amu) + (3 × 15.999 amu) = 72.066 amu + 10.080 amu + 47.997 amu = 130.143 amu

This calculated value is consistent with the experimentally determined and reported molecular weight of 130.14 g/mol [1][2][3][4][15][16][17].

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem[1][3] |

| Molecular Weight | 130.14 g/mol | PubChem[1][3][15] |

| IUPAC Name | (1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | PubChem[1] |

| CAS Number | 107983-78-8 | ChemicalBook[2] |

Conceptual Synthetic Approach

The synthesis of enantiomerically pure compounds such as this compound often involves stereoselective reactions or the use of chiral starting materials. A common strategy is the enzymatic resolution of a racemic mixture or an asymmetric synthesis.

General Synthetic Workflow

A plausible synthetic route could involve the following key steps:

-

Preparation of a Racemic Precursor: Synthesis of a racemic mixture of cis-3-hydroxycyclopentanecarboxylic acid or a suitable ester derivative.

-

Enzymatic Resolution: Employment of a hydrolase enzyme, such as a lipase, to selectively hydrolyze one of the enantiomers of the esterified precursor. This results in a mixture of the desired enantiomerically pure acid and the unreacted ester of the other enantiomer.

-

Separation and Purification: Chromatographic separation of the desired acid from the unreacted ester.

-

Hydrolysis (if necessary): If the desired enantiomer remains as the ester, a final hydrolysis step is performed to yield the target carboxylic acid.

Visualization of the Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound via enzymatic resolution.

Applications in Drug Development and Medicinal Chemistry

While specific applications for this compound itself are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. Its derivatives, such as the corresponding amino acid, (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid, are utilized as building blocks in pharmaceutical research[18].

Role as a Chiral Building Block

The primary utility of this compound is as a chiral synthon. The defined stereochemistry of the hydroxyl and carboxylic acid groups on the cyclopentane ring allows for the construction of more complex molecules with precise three-dimensional structures. This is particularly valuable in the synthesis of:

-

Prostaglandin Analogs: The cyclopentane ring is a core structure in prostaglandins, which are involved in a wide range of physiological processes.

-

Carbocyclic Nucleoside Analogs: These compounds are important antiviral and anticancer agents. The cyclopentane ring can serve as a mimic of the ribose sugar in nucleosides.

-

Conformationally Constrained Peptidomimetics: The rigid ring structure can be incorporated into peptide-based drugs to lock them into a bioactive conformation, enhancing their potency and selectivity. The related compound, (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid, is noted for its use in the development of peptide-based drugs[18].

Potential Therapeutic Areas

Given the structural similarities to other bioactive cyclopentane derivatives, molecules synthesized from this compound could have potential applications in:

-

Neurological Disorders: The related aminocyclopentane carboxylic acid derivatives are investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease[18].

-

Antiviral and Anticancer Therapies: As precursors to carbocyclic nucleosides.

-

Inflammation and Pain Management: As precursors to prostaglandin analogs.

Logical Relationship in Drug Design

Caption: The role of this compound as a foundational element in the drug discovery pipeline.

Conclusion

This compound is a valuable chiral molecule with a precisely defined three-dimensional structure. Its molecular weight of approximately 130.14 g/mol and its bifunctional nature make it an attractive starting material for the synthesis of complex, high-value molecules. While it may not be an active pharmaceutical ingredient itself, its significance lies in its role as a key building block for the creation of novel therapeutics. The ability to introduce conformational rigidity and specific stereochemistry is a powerful tool in modern medicinal chemistry, and compounds like this will continue to be essential for the development of the next generation of targeted therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. [Link]

-

Jefferson Lab. The Element Hydrogen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

Vedantu. What is the atomic mass in hydrogen class 11 chemistry CBSE. [Link]

-

Oreate AI Blog. Atomic Number and Atomic Mass of Oxygen. [Link]

-

Royal Society of Chemistry. Oxygen. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]

-

Wikipedia. Oxygen. [Link]

-

Jefferson Lab. The Element Oxygen. [Link]

-

PubChem. (3S)-3-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. [Link]

Sources

- 1. This compound | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID CAS#: 107983-78-8 [amp.chemicalbook.com]

- 3. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. #1 - Hydrogen - H [hobart.k12.in.us]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 10. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. #8 - Oxygen - O [hobart.k12.in.us]

- 15. (3S)-3-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 67376063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid - CAS:107983-79-9 - Sunway Pharm Ltd [3wpharm.com]

- 17. labsolu.ca [labsolu.ca]

- 18. chemimpex.com [chemimpex.com]

Spectroscopic data for (1S,3R)-3-Hydroxycyclopentanecarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Introduction

This compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) is a chiral organic compound featuring a cyclopentane ring functionalized with both a carboxylic acid and a hydroxyl group.[1][2] The specific stereochemistry, (1S,3R), dictates a cis relationship between these two functional groups. This structural arrangement makes it a valuable chiral building block in medicinal chemistry and the synthesis of complex natural products. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a comprehensive understanding of its spectroscopic properties.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, intended for researchers and drug development professionals. We will explore the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. The protocols and interpretations are grounded in fundamental principles and data from analogous structures to provide a robust predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential for complete structural assignment.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme is used.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Set the spectral width to cover a range of -1 to 13 ppm.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |

| COOH | ~12.1 | br s | 1H | - |

| OH | ~4.5 - 5.0 | d | 1H | H3 |

| H3 | ~4.2 - 4.4 | m | 1H | OH, H2, H4 |

| H1 | ~2.6 - 2.8 | m | 1H | H2, H5 |

| H2, H5 (2 protons each) | ~1.8 - 2.1 | m | 4H | H1, H3, H4 |

| H4 (2 protons) | ~1.5 - 1.7 | m | 2H | H3, H5 |

Interpretation:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet far downfield (~12.1 ppm), a characteristic feature of carboxylic acids.[3]

-

Hydroxyl Proton (OH): The hydroxyl proton on C3 will appear as a doublet (due to coupling with H3) in a non-exchanging solvent like DMSO. Its chemical shift is variable but expected around 4.5-5.0 ppm.

-

Methine Protons (H1, H3): H3, being attached to the carbon bearing the hydroxyl group, is the most downfield of the ring protons (~4.2-4.4 ppm). H1, adjacent to the electron-withdrawing carboxylic acid, is also deshielded (~2.6-2.8 ppm).[4]

-

Methylene Protons (H2, H4, H5): The remaining six protons on the cyclopentane ring will appear as complex, overlapping multiplets in the aliphatic region (1.5-2.1 ppm). Their specific shifts and multiplicities are influenced by the cis stereochemistry and the magnetic anisotropy of the substituents. A 2D experiment like COSY is essential for definitive assignment.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. Set the spectral width to 0-200 ppm.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 - 178 |

| C3 | ~70 - 74 |

| C1 | ~45 - 48 |

| C2, C5 | ~35 - 40 |

| C4 | ~30 - 34 |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield (~175-178 ppm).[5]

-

Carbinol Carbon (C3): The carbon attached to the hydroxyl group (C3) is found in the characteristic range for secondary alcohols (~70-74 ppm).

-

Methine Carbon (C1): C1, alpha to the carbonyl group, appears around 45-48 ppm.

-

Methylene Carbons (C2, C4, C5): The remaining methylene carbons of the ring appear in the aliphatic region. C2 and C5, being adjacent to the substituted carbons, are expected at a similar shift (~35-40 ppm), while C4 would be the most upfield (~30-34 ppm).

2D NMR Workflow

To unambiguously assign the complex proton and carbon signals, a series of 2D NMR experiments is crucial.

Caption: Standard workflow for complete NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Reveals couplings between adjacent protons. For instance, it would show a cross-peak between H3 and the protons on C2 and C4, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the direct assignment of a carbon signal based on its known proton partner (e.g., the proton at ~4.3 ppm correlates to the carbon at ~72 ppm, identifying it as C3).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is key for identifying quaternary carbons and linking different spin systems. For example, a correlation from H2/H5 to the carbonyl carbon (C=O) would solidify the assignment of the ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, more commonly for solids, using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: Perform a background correction and identify the wavenumbers of major absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps the C-H stretching region.[3][6] |

| ~3400 | O-H stretch (Alcohol) | Medium, Broad | This band, corresponding to the hydroxyl group, will likely be superimposed on the broader carboxylic acid O-H absorption. |

| 2960 - 2850 | C-H stretch (sp³) | Medium-Strong | Aliphatic C-H stretching from the cyclopentane ring. |

| 1725 - 1700 | C=O stretch (Carbonyl) | Strong, Sharp | Intense absorption characteristic of a saturated carboxylic acid carbonyl group.[7] |

| ~1250 | C-O stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid and alcohol moieties. |

Interpretation: The IR spectrum provides a rapid confirmation of the key functional groups. The two most diagnostic features are the exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and the intense, sharp C=O stretch around 1710 cm⁻¹.[3][7] The presence of both signals is strong evidence for the carboxylic acid functionality, while the additional breadth around 3400 cm⁻¹ indicates the alcohol's O-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through analysis of its fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI), which is ideal for polar molecules like this acid. ESI can be run in either negative or positive ion mode.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Fragmentation (MS/MS): Select the molecular ion of interest and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum (MS/MS), which helps in structural confirmation.

Predicted Mass Spectrometry Data (ESI-):

| m/z (Daltons) | Ion Formula | Description |

| 129.0557 | [C₆H₉O₃]⁻ | [M-H]⁻, Deprotonated molecule (Molecular Ion) |

| 111.0451 | [C₆H₇O₂]⁻ | [M-H-H₂O]⁻, Loss of water from the molecular ion |

| 85.0608 | [C₅H₉O]⁻ | [M-H-CO₂]⁻, Loss of carbon dioxide from the molecular ion |

Interpretation (Negative Ion Mode): In ESI negative mode, the most abundant ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of 129.0557. High-resolution mass spectrometry can confirm the elemental formula C₆H₁₀O₃.

The fragmentation pattern provides further structural proof. Key expected fragmentation pathways include:

-

Loss of Water (-18 Da): A neutral loss of H₂O from the hydroxyl group is a common fragmentation pathway for alcohols, leading to a fragment at m/z 111.0451.

-

Loss of Carbon Dioxide (-44 Da): Decarboxylation is a characteristic fragmentation of carboxylic acids, resulting in a fragment at m/z 85.0608.

Caption: Predicted major fragmentation pathways in ESI(-) MS/MS.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS techniques. ¹H and ¹³C NMR, supported by 2D experiments, provide a complete map of the carbon-hydrogen framework and confirm the relative stereochemistry. IR spectroscopy offers rapid verification of the essential hydroxyl and carboxylic acid functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry confirms the molecular formula and reveals key structural motifs through predictable fragmentation patterns. Together, these methods provide a robust and self-validating system for the unambiguous identification and characterization of this important chiral molecule, ensuring its quality and suitability for applications in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSrc. (1S,3R)-3-hydroxycyclopentane-1-carboxylic acid. [Link]

-

PubChem. 3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopentanecarboxamide, 3-hydroxy-, cis-. NIST Chemistry WebBook. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChem. 1-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

Sources

- 1. This compound | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the Biological Activity of 3-Hydroxycyclopentanecarboxylic Acid Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Stereochemistry in Drug Discovery

In the intricate landscape of molecular biology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. This principle is vividly illustrated by the stereoisomers of 3-hydroxycyclopentanecarboxylic acid. This guide delves into the nuanced world of these isomers, exploring their potential biological activities, the critical role of their stereochemistry, and the experimental frameworks required to elucidate their therapeutic promise. As we dissect the structure-activity relationships, it becomes evident that understanding the distinct properties of each isomer is paramount for advancing rational drug design.

Introduction to 3-Hydroxycyclopentanecarboxylic Acid and its Stereoisomers

3-Hydroxycyclopentanecarboxylic acid is a cyclic organic compound featuring a cyclopentane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The relative positions of these two functional groups give rise to cis and trans diastereomers. Furthermore, the presence of two chiral centers at positions 1 and 3 leads to the existence of four distinct stereoisomers:

-

(1R,3R)-3-hydroxycyclopentanecarboxylic acid

-

(1S,3S)-3-hydroxycyclopentanecarboxylic acid

-

(1R,3S)-3-hydroxycyclopentanecarboxylic acid

-

(1S,3R)-3-hydroxycyclopentanecarboxylic acid

The enantiomeric pairs are (1R,3R)/(1S,3S) and (1R,3S)/(1S,3R). The diastereomeric relationships exist between members of these different pairs. These are not just minor molecular variations; they are distinct chemical entities with unique shapes that can dictate their interaction with chiral biological targets like receptors and enzymes.[1]

The Hydroxycarboxylic Acid (HCA) Receptors: Prime Targets

The most probable biological targets for 3-hydroxycyclopentanecarboxylic acid isomers are the hydroxycarboxylic acid (HCA) receptors, a family of G-protein coupled receptors (GPCRs).[2] This family includes:

-

HCA1 (GPR81): Activated by lactate.

-

HCA2 (GPR109A): Activated by the ketone body 3-hydroxybutyrate and the drug nicotinic acid (niacin).[3]

-

HCA3 (GPR109B): Activated by 3-hydroxyoctanoic acid.[4]

These receptors are primarily expressed in adipocytes and immune cells and play a crucial role in regulating metabolic processes, particularly the inhibition of lipolysis.[5][6] Their activation leads to a Gi-mediated decrease in intracellular cyclic AMP (cAMP) levels.[7]

The Principle of Stereoselectivity at HCA Receptors

The activity of endogenous and synthetic ligands at HCA receptors is often stereoselective. A pertinent example is the activation of the HCA2 receptor by 3-hydroxybutyrate, where the naturally occurring (R)-enantiomer is significantly more potent than the (S)-enantiomer.[4][8] This precedent strongly suggests that the four stereoisomers of 3-hydroxycyclopentanecarboxylic acid will exhibit differential activity at the HCA receptors. The precise fit of an isomer into the receptor's binding pocket will determine its affinity and efficacy, with one isomer potentially acting as a potent agonist while another may be significantly less active or even inactive.

Elucidating the Biological Activity: A Methodological Framework

To comprehensively characterize the biological activity of each 3-hydroxycyclopentanecarboxylic acid isomer, a systematic experimental approach is required. This involves the stereoselective synthesis of each isomer, followed by a battery of in vitro and in vivo assays.

Stereoselective Synthesis and Isomer Separation

The foundational step is to obtain each of the four stereoisomers in high purity. This can be achieved through two primary strategies:

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

-

Chiral Resolution: Synthesizing a racemic or diastereomeric mixture and then separating the individual isomers.[9] This is often accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization or chromatography.[9]

The absolute stereochemistry and enantiomeric purity of the separated isomers must be rigorously confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Characterization: Receptor Binding and Functional Assays

The primary in vitro evaluation aims to determine the affinity and functional activity of each isomer at the HCA receptors.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of each isomer for the HCA receptors by assessing their ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human HCA1, HCA2, or HCA3 receptor.

-

Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-nicotinic acid for HCA2), and varying concentrations of the unlabeled 3-hydroxycyclopentanecarboxylic acid isomer.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the isomer concentration.

-

Fit the data to a one-site competition model to determine the inhibition constant (Ki) for each isomer.

-

Experimental Protocol: [35S]GTPγS Binding Assay

This functional assay measures the ability of each isomer to activate the G-protein coupled to the HCA receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the HCA receptor of interest, as described above.

-

Assay Reaction:

-

In a 96-well plate, incubate the membranes with varying concentrations of the 3-hydroxycyclopentanecarboxylic acid isomer in the presence of GDP and [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [35S]GTPγS against the logarithm of the isomer concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each isomer.

-

Diagram of HCA Receptor Activation and Downstream Signaling

Caption: HCA receptor activation by a 3-HCCA isomer.

Structure-Activity Relationship (SAR) Analysis

A systematic comparison of the in vitro data for the four isomers will allow for the establishment of a preliminary structure-activity relationship.

Table 1: Stereoisomers of 3-Hydroxycyclopentanecarboxylic Acid and Postulated Activity

| Isomer | Structure | Relative Stereochemistry | Predicted HCA Receptor Activity |

| (1R,3R) | (Structure image) | trans | Potentially high affinity and efficacy |

| (1S,3S) | (Structure image) | trans | Potentially low affinity and efficacy |

| (1R,3S) | (Structure image) | cis | Potentially intermediate activity |

| (1S,3R) | (Structure image) | cis | Potentially intermediate activity |

Note: The predicted activity is hypothetical and must be confirmed by experimental data. The relative potencies will depend on the specific receptor subtype and the assay conditions.

Therapeutic Potential and Future Directions

The differential activation of HCA receptors by the stereoisomers of 3-hydroxycyclopentanecarboxylic acid could have significant therapeutic implications. A potent and selective agonist for HCA2, for instance, could be developed as a novel anti-dyslipidemic agent with a potentially improved side-effect profile compared to niacin.[3] Furthermore, given the role of HCA receptors in immune cell function, selective modulators could be explored for the treatment of inflammatory conditions.[10]

Future research should focus on:

-

Comprehensive Screening: Testing all four isomers against the full panel of HCA receptors.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the most active isomers in animal models of metabolic and inflammatory diseases.

-

Lead Optimization: Using the established SAR to design and synthesize novel analogs with improved potency, selectivity, and drug-like properties.

Conclusion

The biological activity of 3-hydroxycyclopentanecarboxylic acid is intrinsically linked to its stereochemistry. While the HCA receptor family represents the most likely target, a thorough experimental investigation of all four stereoisomers is necessary to unlock their full therapeutic potential. The methodological framework outlined in this guide provides a roadmap for researchers to systematically evaluate these compounds and contribute to the development of next-generation therapeutics for metabolic and inflammatory disorders. The journey from understanding molecular shape to designing effective medicines is a testament to the power of stereochemistry in modern drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ahmed, K., et al. (2010). Biological and pharmacological roles of HCA receptors. Elsevier.

- Taggart, A. K., et al. (2005). (R)-3-hydroxybutyrate is a potent and selective agonist of the G protein-coupled receptor GPR109A. The Journal of biological chemistry.

- Offermanns, S., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological reviews.

-

Wikipedia. (2023). Hydroxycarboxylic acid receptor 2. Retrieved from [Link]

- Graff, J. R., et al. (2016). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology.

- Taggart, A. K., et al. (2007). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. PubMed.

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a)

- Offermanns, S. (2011). Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors. PubMed.

- Southern, C., et al. (2013). The G-protein-coupled receptors GPR81, GPR109A, and GPR109B share significant sequence homology. Pharmacological Reviews.

- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology.

- Ahmed, K., et al. (2009). Aromatic D-amino acids act as chemoattractant factors for human leukocytes through a G protein-coupled receptor, GPR109B. The Journal of Immunology.

- Ahmed, K., et al. (2018). Hydroxycarboxylic Acid Receptor Ligands Modulate Proinflammatory Cytokine Expression in Human Macrophages and Adipocytes without Affecting Adipose Differentiation. Biological & pharmaceutical bulletin.

- Soni, R., et al. (2017).

-

PubChem. (2024). 3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Offermanns, S., et al. (2011). Biological and pharmacological roles of HCA receptors. PubMed.

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a)

- Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry.

- Ahmed, K., et al. (2016). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers.

-

PubChem. (3S)-3-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 5. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors | Semantic Scholar [semanticscholar.org]

- 7. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 10. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid and its Stereoisomers: Synthesis, Analysis, and Application

This guide provides an in-depth exploration of (1S,3R)-3-hydroxycyclopentanecarboxylic acid, a valuable chiral building block in modern organic synthesis and pharmaceutical development. We will dissect the complexities of its stereochemistry, survey robust synthetic strategies for accessing its enantiomerically pure forms, detail essential analytical protocols for stereochemical verification, and discuss its application as a key synthon for bioactive molecules.

Introduction: Understanding the Stereochemical Landscape

3-Hydroxycyclopentanecarboxylic acid possesses two stereogenic centers (at carbons 1 and 3), giving rise to four possible stereoisomers. These consist of two pairs of enantiomers. The relationship between the hydroxyl and carboxylic acid groups (either cis or trans) defines the diastereomeric pairs.

-

(1S,3R) and (1R,3S): These are enantiomers with a cis relationship between the two functional groups.

-

(1S,3S) and (1R,3R): These are enantiomers with a trans relationship between the two functional groups.

The precise three-dimensional arrangement of these functional groups is critical, as it dictates how the molecule interacts with other chiral entities, such as enzymes or receptors in a biological system.[1] Consequently, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in drug discovery and development.[2][3]

Caption: Stereochemical relationships of 3-hydroxycyclopentanecarboxylic acid isomers.

Table 1: Physicochemical Properties of Key Stereoisomers

| Property | (1S,3R)-Isomer | (1S,3S)-Isomer | Racemic Mixture |

| IUPAC Name | (1S,3R)-3-Hydroxycyclopentane-1-carboxylic acid | (1S,3S)-3-Hydroxycyclopentanecarboxylic acid | 3-Hydroxycyclopentanecarboxylic acid |

| Synonyms | (1S)-cis-3-Hydroxycyclopentanecarboxylic acid | (1S)-trans-3-Hydroxycyclopentanecarboxylic acid | - |

| CAS Number | 107983-78-8 (Note: Often confused with cis/trans isomers)[4][5] | 107983-78-8[6][7] | 101080-22-2[8][9] |

| Molecular Formula | C₆H₁₀O₃[5] | C₆H₁₀O₃[6] | C₆H₁₀O₃[8] |

| Molecular Weight | 130.14 g/mol [5] | 130.14 g/mol [6] | 130.14 g/mol [8] |

Strategies for Stereoselective Synthesis

Accessing enantiomerically pure forms of 3-hydroxycyclopentanecarboxylic acid requires sophisticated synthetic strategies that can control the stereochemistry at both C1 and C3. The choice of strategy often depends on factors like scalability, cost of reagents, and the desired enantiomeric purity.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired stereoisomer directly from achiral or prochiral starting materials. This is often the most efficient and atom-economical approach.

-

Organocatalytic Domino Reactions: These powerful reactions can rapidly construct complex molecular architectures with high stereocontrol in a single pot.[10] For instance, an N-heterocyclic carbene (NHC)-catalyzed domino reaction between an α,β-unsaturated aldehyde and a 2-nitroallylic acetate can generate highly functionalized cyclopentanes with multiple contiguous stereocenters.[11] The choice of a chiral catalyst is paramount, as it creates a chiral environment that directs the formation of one enantiomer over the other.

-

Asymmetric Hydrogenation: Chiral metal complexes, such as those based on Iridium or Ruthenium, can catalyze the hydrogenation of a double bond in a prochiral cyclopentene precursor.[12] The chiral ligands coordinated to the metal center dictate the facial selectivity of hydrogen addition, leading to high enantiomeric excess (ee). This method is particularly powerful for producing (hetero)aryl-fused cyclopentanes.[12]

Chiral Resolution: Separating Stereoisomers

Resolution involves the preparation of a racemic or diastereomeric mixture followed by the separation of the desired stereoisomer. While this approach has an inherent maximum yield of 50% for a single enantiomer (without a racemization/recycling loop), it can be highly effective and scalable.

This is a widely used and highly effective method that leverages the stereoselectivity of enzymes, particularly lipases and esterases.[13][14]

Causality of EKR: The principle relies on the fact that the active site of an enzyme is itself a chiral environment. When presented with a racemic mixture of esters (e.g., methyl (±)-3-hydroxycyclopentanecarboxylate), the enzyme will selectively catalyze the hydrolysis of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted ester (one enantiomer) from the hydrolyzed carboxylic acid (the other enantiomer). Lipases from Pseudomonas cepacia (now Burkholderia cepacia) or Candida antarctica lipase B (CAL-B) are frequently employed for their broad substrate scope and high enantioselectivity.[13][15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID CAS#: 107983-78-8 [amp.chemicalbook.com]

- 5. This compound | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | 107983-78-8 [chemicalbook.com]

- 7. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | 107983-78-8 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Chiral Resolution Methods for 3-Hydroxycyclopentanecarboxylic Acid

Introduction

Enantiomerically pure 3-hydroxycyclopentanecarboxylic acid is a valuable chiral building block in the pharmaceutical industry. Its distinct stereoisomers often exhibit different pharmacological and toxicological profiles, making their separation and isolation a critical step in drug development and asymmetric synthesis.[1][2][3] This guide provides an in-depth analysis and detailed protocols for three primary methods of chiral resolution: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Method 1: Enzymatic Kinetic Resolution

Principle & Scientific Rationale

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[4] The core principle involves the enzyme-catalyzed transformation (e.g., acylation or hydrolysis) of one enantiomer at a much higher rate than the other. For a racemic mixture of 3-hydroxycyclopentanecarboxylic acid, a lipase can selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer largely unreacted.

This process results in a mixture of an acylated product and the unreacted, enantiomerically enriched starting material. A theoretical maximum yield of 50% for each isolated enantiomer is a hallmark of kinetic resolution. The choice of enzyme is critical; Lipase B from Candida antarctica (CALB) is a widely used and robust biocatalyst known for its broad substrate specificity and high enantioselectivity in resolving alcohols and acids.[4][5]

Visualization: Enzymatic Resolution Workflow

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B [mdpi.com]

- 5. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid in Modern Medicinal Chemistry

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid, a chiral cyclopentane derivative, has emerged as a cornerstone in the synthesis of a class of potent therapeutic agents known as carbocyclic nucleosides. Its rigid, three-dimensional structure and specific stereochemistry are instrumental in creating molecules that can effectively mimic natural nucleosides, thereby interfering with viral replication and other pathological processes. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The Strategic Advantage of the Cyclopentane Scaffold

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group. This seemingly subtle modification confers several crucial advantages in a medicinal chemistry context:

-

Enhanced Metabolic Stability: The absence of the glycosidic ether linkage makes carbocyclic nucleosides resistant to cleavage by phosphorylases and hydrolases, enzymes that would otherwise degrade natural nucleosides. This leads to a longer biological half-life and improved pharmacokinetic profiles.[1]

-

Favorable Conformational Properties: The cyclopentane ring can adopt a conformation that mimics the ribose ring of natural nucleosides, allowing for effective recognition and binding by target enzymes.[2]

-

Increased Lipophilicity: The replacement of oxygen with carbon increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

The specific (1S,3R) stereochemistry of the 3-hydroxycyclopentanecarboxylic acid is critical for orienting the substituents in a precise spatial arrangement that mimics the 3'- and 5'-hydroxyl groups of a natural deoxyribose sugar. This stereochemical fidelity is paramount for the biological activity of the resulting drug molecules.

Core Applications in Antiviral Drug Development

The most prominent application of this compound and its derivatives is in the synthesis of antiviral agents, particularly for the treatment of chronic hepatitis B (HBV) and human immunodeficiency virus (HIV).

Case Study 1: Entecavir - A Potent Anti-HBV Agent

Entecavir is a highly effective carbocyclic nucleoside analogue of 2'-deoxyguanosine used in the treatment of HBV infection.[2] Its synthesis often utilizes a chiral cyclopentanone precursor that can be derived from intermediates related to this compound.

Entecavir's antiviral activity is dependent on its intracellular conversion to the active triphosphate form. This process is a classic example of bioactivation and is crucial for the drug's efficacy.

-

Cellular Uptake: Entecavir enters the host cell.

-

Phosphorylation Cascade: Host cellular kinases sequentially phosphorylate entecavir to its monophosphate, diphosphate, and finally the active triphosphate form (entecavir-TP).

-

Inhibition of Viral Polymerase: Entecavir-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase/polymerase.

-

Chain Termination: Upon incorporation, the lack of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA replication.

Caption: Intracellular activation of Entecavir and its mechanism of action.

Case Study 2: Abacavir and Carbovir - Anti-HIV Nucleoside Analogues

Abacavir and its precursor, Carbovir, are carbocyclic 2'-deoxyguanosine analogues that are potent inhibitors of HIV-1 reverse transcriptase.[3][4] The synthesis of these drugs also relies on chiral cyclopentene intermediates, highlighting the versatility of this structural motif.

Similar to Entecavir, Abacavir requires intracellular phosphorylation to its active metabolite, carbovir triphosphate. This active form then competes with the natural deoxyguanosine triphosphate and is incorporated into the growing viral DNA chain by HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the cyclopentene ring leads to chain termination, thus inhibiting viral replication.

Application in Prostaglandin Synthesis

Beyond antiviral applications, cyclopentane derivatives are fundamental building blocks in the synthesis of prostaglandins and their analogues. Prostaglandins are lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat a variety of conditions, including glaucoma and pulmonary hypertension. The cyclopentane ring forms the core of the prostaglandin structure, and the stereochemistry of its substituents is critical for biological activity. While not a direct precursor in all cases, the methodologies developed for the synthesis of chiral cyclopentanes like this compound are transferable to the synthesis of key prostaglandin intermediates, such as the Corey lactone.[5]

Experimental Protocols

The following protocols are generalized procedures based on established synthetic transformations used in the preparation of carbocyclic nucleosides from cyclopentane precursors. Researchers should adapt these protocols based on the specific substrate and desired product.

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Cyclopentenol

Rationale: Obtaining enantiomerically pure starting materials is crucial. Enzymatic kinetic resolution is a highly efficient method for separating enantiomers by selectively acylating one enantiomer, allowing for the separation of the acylated and unreacted forms. Lipases, such as Candida antarctica Lipase B (CAL-B), are commonly used for this purpose.[6]

Procedure:

-

To a solution of the racemic cyclopentenol (1 equivalent) in an anhydrous solvent such as tert-butyl methyl ether (t-BuOMe), add an acyl donor like vinyl acetate (2-3 equivalents).

-

Add an immobilized lipase (e.g., Novozym 435, 50-100 mg per gram of substrate).

-

Seal the reaction vessel and stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or by monitoring the consumption of the starting material. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated product from the unreacted alcohol using flash column chromatography.

-

Determine the enantiomeric excess (ee) of both products using chiral HPLC.

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 2: Mitsunobu Coupling for Nucleobase Installation

Rationale: The Mitsunobu reaction is a versatile method for coupling a nucleobase to a secondary alcohol with inversion of stereochemistry. This reaction is widely used in the synthesis of carbocyclic nucleosides to introduce the purine or pyrimidine base onto the cyclopentane scaffold.[7][8][9]

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral cyclopentanol derivative (1 equivalent), the nucleobase (e.g., a protected guanine or adenine, 1-1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-